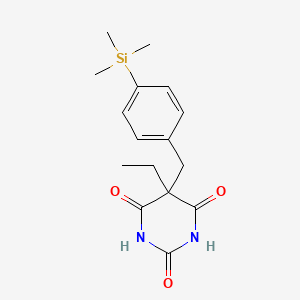
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- is a derivative of barbituric acid, a compound that forms the core structure of barbiturates. Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives, hypnotics, and anticonvulsants
準備方法
The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For 5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid, the process may involve the following steps :
Condensation Reaction: Ethyl acetate is added to a methanol solution of sodium methylate and heated to reflux. Diethyl alpha-ethyl-alpha-phenylmalonate is then added, followed by urea to form sodium 5-ethyl-5-phenylbarbiturate.
Acidification: The sodium salt is acidified with hydrochloric acid to yield the crude product.
Recrystallization: The crude product is recrystallized from an ethanol-water mixture to obtain the pure compound.
化学反応の分析
Barbituric acid derivatives can undergo various chemical reactions, including :
Oxidation: These compounds can be oxidized under specific conditions, often leading to the formation of more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticonvulsant and sedative properties.
Medicine: Some barbituric acid derivatives are explored for their potential therapeutic uses, such as in the treatment of epilepsy and other neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of barbituric acid derivatives typically involves their interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These compounds enhance the binding of GABA to its receptors, increasing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. The specific molecular targets and pathways can vary depending on the exact structure of the derivative.
類似化合物との比較
Barbituric acid, 5-ethyl-5-(p-(trimethylsilyl)benzyl)- can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital . While all these compounds share a common barbituric acid core, the presence of different substituents can significantly alter their pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used primarily as a short-acting sedative and anesthetic.
5-ethyl-5-(p-(trimethylsilyl)benzyl)-barbituric acid: The trimethylsilyl group may confer unique chemical properties, potentially affecting its solubility and reactivity.
These differences highlight the importance of structural modifications in determining the specific applications and effects of barbituric acid derivatives.
特性
CAS番号 |
23858-78-8 |
|---|---|
分子式 |
C16H22N2O3Si |
分子量 |
318.44 g/mol |
IUPAC名 |
5-ethyl-5-[(4-trimethylsilylphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H22N2O3Si/c1-5-16(13(19)17-15(21)18-14(16)20)10-11-6-8-12(9-7-11)22(2,3)4/h6-9H,5,10H2,1-4H3,(H2,17,18,19,20,21) |
InChIキー |
VOJCHYOLAZUFBU-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC2=CC=C(C=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















